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Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine
zuverlassige Methode zur Uberpriifung der Integration von Transgenen benétigen, ist die Wahl
der richtigen molekularbiologischen Technik entscheidend. Dieser Leitfaden bietet einen
objektiven Vergleich von zwei etablierten Methoden — der Polymerase-Kettenreaktion (PCR)
und dem Southern Blot — zur Verifizierung der Integration des Neomycin-Resistenzgens
(neoR). Wir stellen detaillierte experimentelle Protokolle, quantitative Leistungsdaten und
visuelle Arbeitsablaufe zur Verfigung, um Sie bei der Auswahl des fir lhre
Forschungsanforderungen am besten geeigneten Ansatzes zu unterstitzen.

Die erfolgreiche Integration eines Transgens, wie des Neomycin-Resistenzgens, in das
Wirtsgenom ist ein grundlegender Schritt in vielen Bereichen der molekularbiologischen
Forschung und der Entwicklung von Gentherapien. Die Bestatigung dieser Integration und die
Bestimmung der Kopienzahl des Transgens sind fir die weitere Charakterisierung von
Zelllinien oder transgenen Organismen unerlasslich. PCR und Southern Blot sind zwel
grundlegende Techniken, die zu diesem Zweck eingesetzt werden, jede mit ihren eigenen
Starken und Schwachen.

Gegeniiberstellung der Methoden: PCR vs.
Southern Blot
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Die Polymerase-Kettenreaktion ist fur ihre hohe Empfindlichkeit und Geschwindigkeit bekannt,
wahrend der Southern Blot als Goldstandard fir die definitive Bestimmung der
Integrationsereignisse und der Kopienzahl gilt. Die Wahl zwischen diesen Techniken hangt oft
von den spezifischen Anforderungen des Experiments ab, wie z. B. dem bendtigten Durchsatz,

der erforderlichen Genauigkeit und den verfligbaren Ressourcen.
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Experimentelle Protokolle

Hier finden Sie detaillierte Protokolle fiir die Verifizierung der Integration des Neomycin-
Resistenzgens mittels PCR und Southern Blot.

Protokoll 1: Quantitativer PCR (qPCR) zur Bestimmung
der Kopienzahl des Neomycin-Resistenzgens

Dieses Protokoll beschreibt die Verwendung von gPCR zur Bestimmung der relativen
Kopienzahl des Neomycin-Resistenzgens im Vergleich zu einem endogenen Referenzgen mit
bekannter Kopienzahl.

1. DNA-Isolierung:

« |solieren Sie genomische DNA (gDNA) aus den zu testenden Zelllinien oder Geweben mit
einem kommerziellen Kit nach Herstellerangaben.

o Bestimmen Sie die Konzentration und Reinheit der gDNA mittels UV-Spektrophotometrie.
2. Primer- und Sonden-Design:
e Entwerfen Sie Primerpaare, die spezifisch fir das Neomycin-Resistenzgen sind.

o Entwerfen Sie Primerpaare fur ein endogenes Referenzgen (z. B. GAPDH, 3-Actin), das in
einer einzigen Kopie im Genom vorliegt.

o Die Primer sollten eine Lange von 18-24 Basen, einen GC-Gehalt von 40-60 % und eine
Schmelztemperatur (Tm) von 55-65 °C aufweisen.

3. gPCR-Reaktion:

o Bereiten Sie einen Reaktionsmix pro Reaktion vor:
o SYBR Green Master Mix (2x) oder Sonden-basierter Master Mix
o Vorwarts-Primer (10 puM)

o Ruckwarts-Primer (10 uM)
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o gDNA (5-20 ng)
o Nuklease-freies Wasser
o Flhren Sie die gPCR unter folgenden typischen Bedingungen durch:
o Initiale Denaturierung: 95 °C fir 10 Minuten
o 40 Zyklen:
» Denaturierung: 95 °C fir 15 Sekunden
= Annealing/Extension: 60 °C fur 60 Sekunden

o Flhren Sie eine Schmelzkurvenanalyse durch, um die Spezifitat der Amplifikation bei
Verwendung von SYBR Green zu uberprufen.

4. Datenanalyse:

e Bestimmen Sie den Ct-Wert (Cycle threshold) fir das Neomycin-Resistenzgen und das
Referenzgen in jeder Probe.

o Berechnen Sie die relative Kopienzahl mit der AACt-Methode.

Protokoll 2: Southern Blot zur Verifizierung der
Integration des Neomycin-Resistenzgens

Dieses Protokoll beschreibt den Nachweis und die Charakterisierung der Integration des
Neomycin-Resistenzgens mittels Southern Blot.

1. DNA-Isolierung und Restriktionsverdau:
¢ Isolieren Sie eine ausreichende Menge (10-20 pg) hochmolekularer genomischer DNA.

o Verdauen Sie die DNA Uber Nacht mit einem geeigneten Restriktionsenzym. Wahlen Sie ein
Enzym, das nicht innerhalb der neoR-Kassette schneidet, um die Anzahl der
Integrationsstellen zu bestimmen. Um die Unversehrtheit der Kassette zu Gberprifen,
verwenden Sie ein Enzym, das einmal innerhalb der Kassette schneidet.
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. Gelelektrophorese:
Trennen Sie die verdauten DNA-Fragmente auf einem 0,8 %igen Agarosegel auf.

Lassen Sie den Lauf lange genug laufen, um eine gute Trennung der Fragmente zu
erreichen.

. Blotting:

Depurinieren Sie das Gel (0,25 M HCI), denaturieren Sie es (0,5 M NaOH, 1,5 M NaCl) und
neutralisieren Sie es (0,5 M Tris-HCI, 1,5 M NaCl).

Ubertragen Sie die DNA (ber Nacht durch Kapillarblotting auf eine positiv geladene
Nylonmembran.

Fixieren Sie die DNA durch UV-Crosslinking oder Backen bei 80 °C auf der Membran.
. Sondenherstellung und Hybridisierung:

Stellen Sie eine Sonde her, die spezifisch fir das Neomycin-Resistenzgen ist, indem Sie ein
DNA-Fragment mittels PCR amplifizieren und mit Digoxigenin (DIG) oder radioaktiven
Nukleotiden markieren.

Prahybridisieren Sie die Membran fir mehrere Stunden bei der Hybridisierungstemperatur in
einer geeigneten Hybridisierungslésung.

Denaturieren Sie die Sonde und geben Sie sie zur Hybridisierungslosung. Hybridisieren Sie
Uber Nacht.

. Waschen und Detektion:

Waschen Sie die Membran unter stringenten Bedingungen, um unspezifisch gebundene
Sonde zu entfernen.

Weisen Sie die hybridisierte Sonde nach:

o Bei DIG-Markierung: Inkubation mit Anti-DIG-Antikoérper-konjugierter alkalischer
Phosphatase und anschlie3ende chemilumineszente Detektion.
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o Bei radioaktiver Markierung: Autoradiographie.
6. Interpretation der Ergebnisse:

o Einzelintegration: Ein einzelnes Band, dessen Grol3e von der Integrationsstelle abhangt,
wenn ein Enzym verwendet wird, das nicht in der Kassette schneidet.

o Mehrfachintegration: Mehrere Bander, die jeweils einer einzigartigen Integrationsstelle
entsprechen.

o Tandem-Integrationen: Ein einzelnes, aber intensiveres Band im Vergleich zu einer
Einzelkopie-Kontrolle.
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Logische Beziehung der Methoden
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Fazit

Sowohl die PCR als auch der Southern Blot sind wertvolle Techniken zur Verifizierung der
Integration des Neomycin-Resistenzgens. Die PCR, insbesondere die qPCR, bietet eine
schnelle, hochempfindliche und quantitative Methode, die sich ideal fiir das Screening einer
groRen Anzahl von Proben eignet. Der Southern Blot bleibt jedoch der Goldstandard fir eine
definitive Analyse, da er detaillierte Informationen tber die Anzahl der Integrationsstellen und
die Integritat des integrierten Transgens liefert. In vielen Féllen ist eine Kombination beider
Methoden der optimale Ansatz: ein initiales Screening mittels PCR, gefolgt von einer
detaillierten Charakterisierung positiver Klone durch Southern Blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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